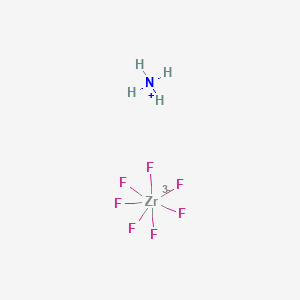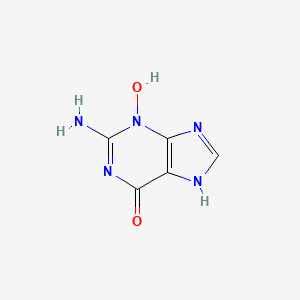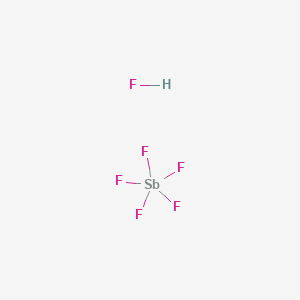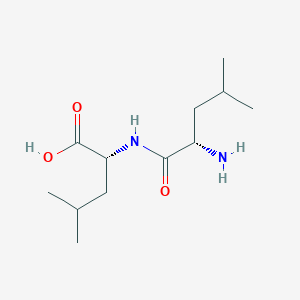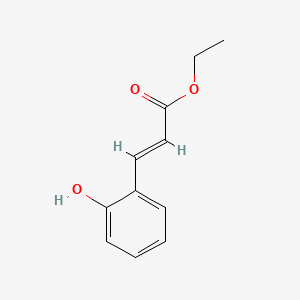
ETHYL COUMARATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Coumarate, also known as ethyl (E)-3-(4-hydroxyphenyl)acrylate or Ethyl 3-(2-hydroxyphenyl)acrylate, is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da .
Synthesis Analysis
Ethyl p-coumarate can be chemically synthesized by the esterification reaction of p-coumaric acid . The process involves the use of silica gel column chromatography to isolate a hydrophobic derivative of p-coumaric acid .
Molecular Structure Analysis
The molecular structure of Ethyl Coumarate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl Coumarate has a melting point of 65-68°C and a boiling point of 322°C. It has a density of 1.162 and a refractive index of 1.4600 .
Applications De Recherche Scientifique
Organic Building Blocks
Ethyl trans-2-hydroxycinnamate is an o-hydroxy cinnamate ester derivative . It is used as a building block in organic synthesis .
Preparation of 4-Phenyl-2H-chromen-2-one
Ethyl trans-2-hydroxycinnamate [(E)-ethyl 3-(2-hydroxyphenyl) acrylate] may be used to prepare 4-phenyl-2H-chromen-2-one, a 4-aryl coumarin derivative . This compound has potential applications in medicinal chemistry due to its biological activities.
Antioxidant Activities
Hydroxycinnamates, including Ethyl trans-2-hydroxycinnamate, have been found to exhibit in vitro and in vivo antioxidant activities . They can scavenge various radicals, including hydroxyl radical, superoxide radical anion, several organic radicals, peroxyl radical, peroxinitrite, and singlet oxygen .
Chain Breaking Antioxidants
Hydroxycinnamates act as chain breaking antioxidants and reducing agents . They can interrupt the propagation of oxidative chain reactions, thereby protecting cells and tissues from oxidative damage.
Food Industry
Hydroxycinnamates are found in almost all food groups, including cereals, legumes, oilseeds, fruits, vegetables, and beverages . They contribute to the antioxidant properties of these foods, which can have health benefits.
Health Promotion
The role of grains, fruits, vegetables, and red wine in disease risk reduction and health promotion could partly be attributed to their constituent hydroxycinnamates .
Mécanisme D'action
Target of Action
Ethyl trans-2-hydroxycinnamate, also known as ETHYL COUMARATE, primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in the redox reactions in various biological processes.
Mode of Action
It is known that it interacts with the major nad (p)h-flavin oxidoreductase
Biochemical Pathways
Ethyl trans-2-hydroxycinnamate is involved in the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide variety of phenolic compounds, which play key roles in plant defense mechanisms, structural integrity, and other physiological functions . The compound is synthesized from trans-cinnamic acid through the action of the enzyme 2-hydroxylase .
Result of Action
It is known to be involved in the biosynthesis of 4-phenyl-2 h -chromen-2-one, a 4-aryl coumarin derivative .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYHEKXHQYMRN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-2-hydroxycinnamate | |
CAS RN |
17041-46-2 |
Source


|
| Record name | Ethyl coumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does ethyl coumarate contribute to the aroma profile of wine?
A1: Ethyl coumarate itself doesn't directly contribute to the aroma we perceive in wine. Instead, certain yeast strains, specifically some Dekkera bruxellensis strains, can metabolize ethyl coumarate into 4-ethylphenol. [] 4-Ethylphenol is a phenolic compound known for its characteristic "barnyard" or "medicinal" aroma, often associated with Brettanomyces spoilage in wine.
Q2: Are all yeast strains capable of converting ethyl coumarate to 4-ethylphenol?
A2: No. Research has shown that the ability to convert ethyl coumarate to 4-ethylphenol varies significantly among yeast strains. For example, studies have demonstrated that while Dekkera bruxellensis strains AWRI 1499 and AWRI 1608 readily produced 4-ethylphenol from ethyl coumarate, strain AWRI 1613 did not. [] This difference highlights the importance of strain-specific metabolism in wine production.
Q3: Besides its role in wine, has ethyl coumarate been identified in other contexts?
A3: Yes, ethyl coumarate has been found in various plants and is being investigated for potential applications beyond winemaking. For instance, a study identified ethyl coumarate as one of the major compounds present in a hydroalcoholic extract from Guazuma ulmifolia leaves. This extract exhibited significant anthelmintic activity against Haemonchus contortus, a parasitic nematode. []
Q4: How do researchers measure the levels of ethyl coumarate in complex mixtures like wine?
A4: Accurately quantifying ethyl coumarate in complex matrices like wine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with the use of deuterium-labeled analogues has proven effective in quantifying ethyl coumarate and related compounds during wine production. [] This method allows researchers to track the evolution of these compounds throughout the fermentation and aging process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

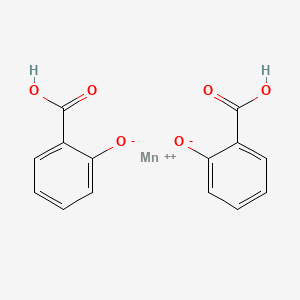



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)


